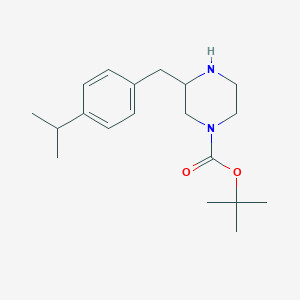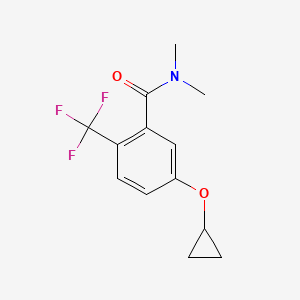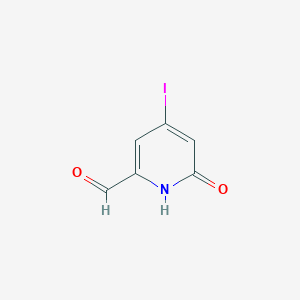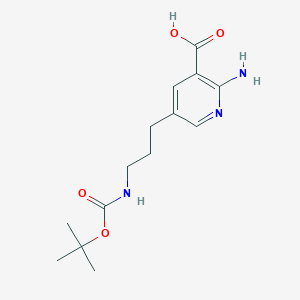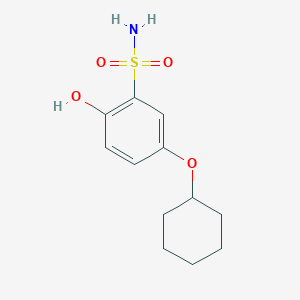
5-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to a hydroxybenzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide typically involves the reaction of cyclohexanol with 2-hydroxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by the addition of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzenesulfonic acid derivatives.
Reduction: Formation of cyclohexyloxybenzenesulfonamide derivatives with reduced sulfonamide groups.
Substitution: Formation of substituted cyclohexyloxybenzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyloxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
Cyclohexyloxybenzenesulfonyl chloride: Precursor in the synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzenesulfonamide.
Cyclohexyloxybenzenesulfonamide derivatives: Variants with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO4S |
|---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
5-cyclohexyloxy-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c13-18(15,16)12-8-10(6-7-11(12)14)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H2,13,15,16) |
InChI-Schlüssel |
QWLSOYGJSUPTFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



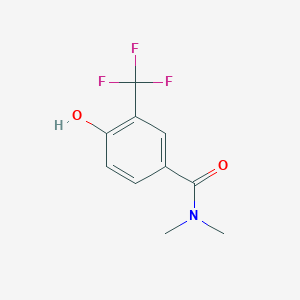
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
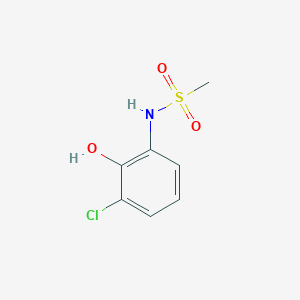
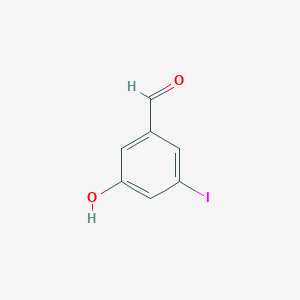




![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
